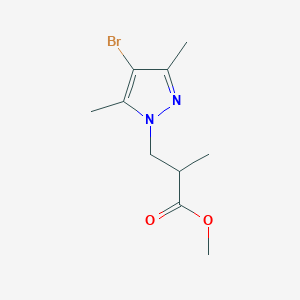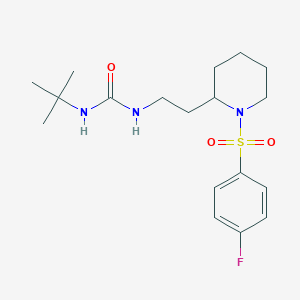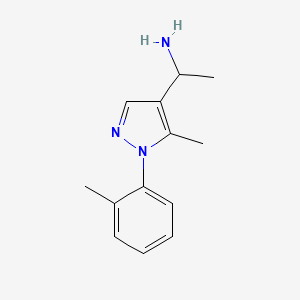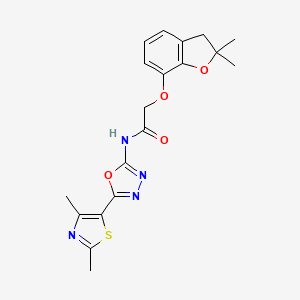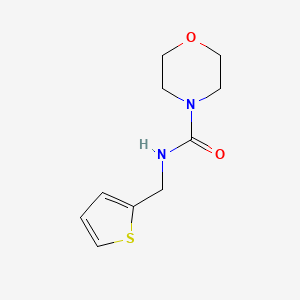
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate is a complex chemical compound that combines the properties of dipotassium, methanesulfonate, 2-methoxyphenol, and water molecules. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications.
作用机制
Target of Action
It’s known that 2-methoxyphenol, a component of the compound, has antioxidant properties . Antioxidants interact with free radicals in the body, which are atoms, molecules, or ions that possess an unpaired electron .
Mode of Action
The 2-methoxyphenol component is known to interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . This reduces oxidative stress, thus protecting cells from oxidative damage .
Biochemical Pathways
Antioxidants like 2-methoxyphenol generally affect pathways related to oxidative stress . Oxidative stress is a contributing factor in the pathophysiology of numerous diseases, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases .
Result of Action
Antioxidants like 2-methoxyphenol can reduce oxidative stress and thus protect cells from oxidative damage .
生化分析
Biochemical Properties
It’s also present in wood smoke, as a product of pyrolysis of lignin .
Cellular Effects
2-Methoxyphenol, a component of the compound, is used in traditional dental pulp sedation, and has the property of inducing cell proliferation . It is a potent scavenger of reactive oxygen radicals and its radical scavenging activity may be associated with its effect on cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;methanesulfonate;2-methoxyphenol;hydrate typically involves the reaction of methanesulfonic acid with potassium hydroxide to form potassium methanesulfonate. This is followed by the addition of 2-methoxyphenol and water to achieve the final hydrated compound. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where methanesulfonic acid and potassium hydroxide are combined under controlled conditions. The addition of 2-methoxyphenol and water is carefully monitored to maintain the desired hydration level. The final product is then purified and dried to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group in 2-methoxyphenol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methanesulfonic acid derivatives, while reduction can produce various alcohols or ethers.
科学研究应用
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug formulations and delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
相似化合物的比较
Similar Compounds
Potassium methanesulfonate: Similar in structure but lacks the 2-methoxyphenol moiety.
2-Methoxyphenol: Similar in structure but lacks the methanesulfonate and dipotassium components.
Methanesulfonic acid: Similar in structure but lacks the potassium and 2-methoxyphenol components.
Uniqueness
Dipotassium;methanesulfonate;2-methoxyphenol;hydrate is unique due to its combination of methanesulfonate, 2-methoxyphenol, and water molecules, which confer distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it valuable in diverse scientific and industrial applications.
属性
CAS 编号 |
78247-49-1 |
|---|---|
分子式 |
C16H24K2O11S2 |
分子量 |
534.67 |
IUPAC 名称 |
dipotassium;methanesulfonate;2-methoxyphenol;hydrate |
InChI |
InChI=1S/2C7H8O2.2CH4O3S.2K.H2O/c2*1-9-7-5-3-2-4-6(7)8;2*1-5(2,3)4;;;/h2*2-5,8H,1H3;2*1H3,(H,2,3,4);;;1H2/q;;;;2*+1;/p-2 |
InChI 键 |
QLTSYNOQMDBCIX-UHFFFAOYSA-L |
SMILES |
COC1=CC=CC=C1O.COC1=CC=CC=C1O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].O.[K+].[K+] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)
![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)
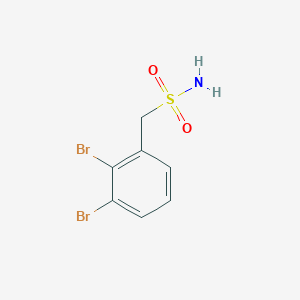
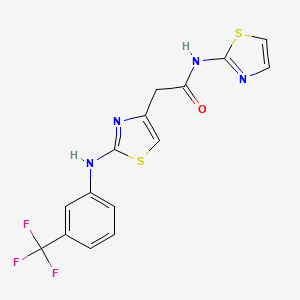
![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)
![(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B2680091.png)
